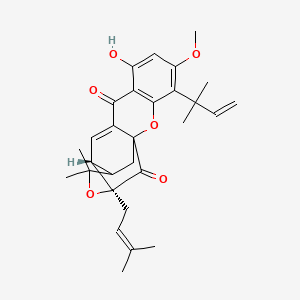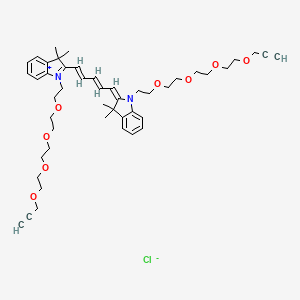
P217564
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P217564 is a second-generation active site-targeted covalent irreversible inhibitor of USP7.
Wissenschaftliche Forschungsanwendungen
1. Role in Radiation-Induced Cell Cycle Arrest
P217564, identified as p21, plays a crucial role in radiation-induced cell cycle arrest. The protein p21 is a dual inhibitor of cyclin-dependent kinases and proliferating-cell nuclear antigen (PCNA), both essential for cell cycle progression. It promotes p53-dependent cell cycle arrest or apoptosis and is involved in cell senescence and cell-cycle withdrawal upon terminal differentiation. Notably, p21 deficiency compromises the ability of mouse embryo fibroblasts to undergo G1 arrest following DNA damage, emphasizing its significance in cell cycle control following irradiation (Brugarolas et al., 1995).
2. Cancer Suppression and Therapy
p21 serves as a universal cell-cycle inhibitor, controlled by both p53 and p53-independent pathways. Its regulation and function in normal and cancer cells have led to novel therapeutic strategies in cancer research. The discovery of p21 has enhanced understanding in areas like stem cell phenotypes, cellular response to stress, and the physiology of differentiation. It continues to be a focal point in the development of cancer therapies (El-Deiry, 2016).
3. Inhibition of Nucleotide Excision Repair
p21 also impacts nucleotide excision repair, a crucial mechanism in cellular response to DNA damage. It has been shown to block nucleotide excision repair of DNA damaged by ultraviolet radiation or alkylating agents. This effect is particularly pronounced in the context of PCNA, a processivity factor for DNA polymerases, with which p21 interacts. The findings suggest that p21 interferes with PCNA in DNA replication and nucleotide excision repair (Pan et al., 1995).
4. Cell Survival and Chemoresistance
p21 is directly phosphorylated by AKT/PKB, a survival kinase often hyperactivated in late-stage tumors. This phosphorylation enhances p21 protein stability, promoting cell survival and chemoresistance. The stability of p21 in tumor cells is critical for understanding its role in oncogenesis and therapeutic resistance (Li et al., 2002).
5. Multiple Functions in Cell Cycle, Apoptosis, and Transcriptional Regulation
p21 is involved in various cellular processes beyond cell cycle inhibition. Its functions include transcriptional regulation and modulation of apoptosis, largely dependent on direct protein interactions and subcellular localization. Its role in DNA repair, particularly through interaction with PCNA, highlights its multifaceted role in cellular responses to DNA damage (Karimian et al., 2016).
Eigenschaften
Produktname |
P217564 |
|---|---|
Molekularformel |
C16H12Cl2N2O5S2 |
Molekulargewicht |
447.3 |
IUPAC-Name |
Methyl (E)-4-(5-((2,3-dichlorophenyl)thio)-4-nitrothiophene-2-carboxamido)but-2-enoate |
InChI |
InChI=1S/C16H12Cl2N2O5S2/c1-25-13(21)6-3-7-19-15(22)12-8-10(20(23)24)16(27-12)26-11-5-2-4-9(17)14(11)18/h2-6,8H,7H2,1H3,(H,19,22)/b6-3+ |
InChI-Schlüssel |
IXFIKHBITULBSK-ZZXKWVIFSA-N |
SMILES |
O=C(OC)/C=C/CNC(C1=CC([N+]([O-])=O)=C(SC2=CC=CC(Cl)=C2Cl)S1)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
P-217564; P 217564; P217564 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide](/img/structure/B1193230.png)